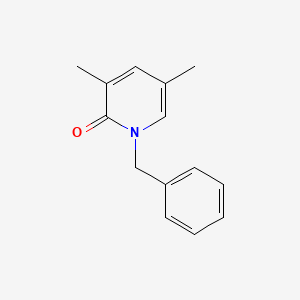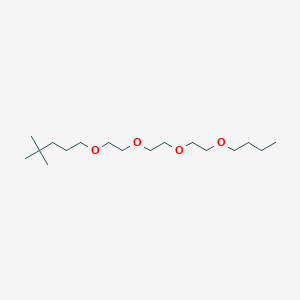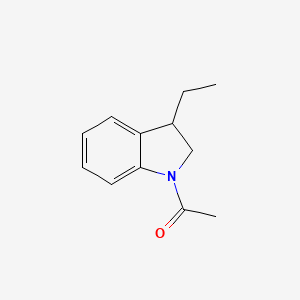
1,1,3-Tribromo-2-methylprop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Tribromo-2-methylprop-1-ene is an organic compound with the molecular formula C4H5Br3 It is a brominated derivative of 2-methylpropene and is characterized by the presence of three bromine atoms attached to the carbon atoms in the molecule
準備方法
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-2-methylprop-1-ene can be synthesized through the bromination of 2-methylpropene. The reaction typically involves the addition of bromine (Br2) to 2-methylpropene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the tribromo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination process can be optimized by controlling the temperature, concentration of reactants, and reaction time to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
1,1,3-Tribromo-2-methylprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-methylpropene.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), amines (NH2-)
Bases: Potassium tert-butoxide (KOtBu), sodium hydroxide (NaOH)
Electrophiles: Hydrogen halides (HX), halogens (X2)
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 1,1-dihydroxy-2-methylpropene or 1,1-diamino-2-methylpropene can be formed.
Elimination Products: 2-Methylpropene is a common product formed through dehydrohalogenation.
Addition Products: Addition of hydrogen bromide (HBr) can yield 1,1,3,3-tetrabromo-2-methylpropane.
科学的研究の応用
1,1,3-Tribromo-2-methylprop-1-ene has several applications in scientific research:
- **Chemistry
特性
CAS番号 |
118725-57-8 |
|---|---|
分子式 |
C4H5Br3 |
分子量 |
292.79 g/mol |
IUPAC名 |
1,1,3-tribromo-2-methylprop-1-ene |
InChI |
InChI=1S/C4H5Br3/c1-3(2-5)4(6)7/h2H2,1H3 |
InChIキー |
YMNPPTDVRAOVKV-UHFFFAOYSA-N |
正規SMILES |
CC(=C(Br)Br)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)
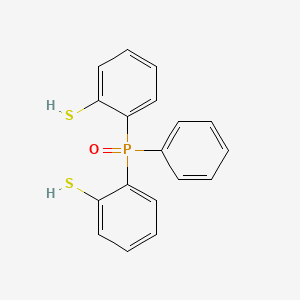
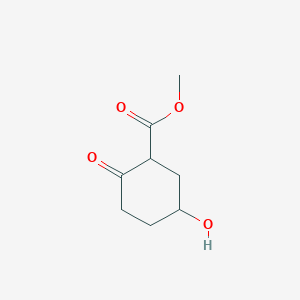
![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
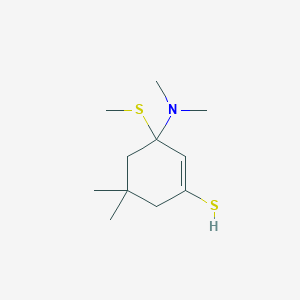
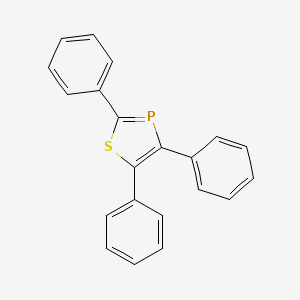
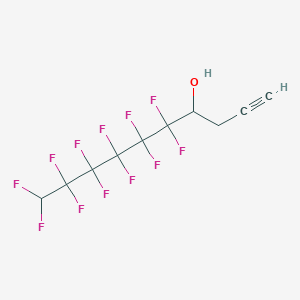
![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)
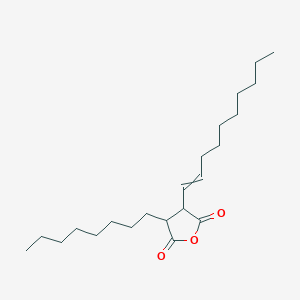
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
